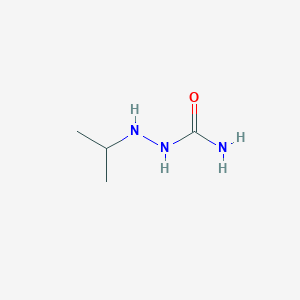![molecular formula C30H40N2O2Si2 B13990807 3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile CAS No. 256413-08-8](/img/structure/B13990807.png)
3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its perhydropentalene core, which is substituted with dimethyl, diphenyl, and trimethylsilyloxy groups, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Perhydropentalene Core: This involves cyclization reactions under controlled conditions.
Introduction of Dimethyl and Diphenyl Groups: These groups are introduced through substitution reactions using appropriate reagents.
Attachment of Trimethylsilyloxy Groups: This step involves silylation reactions, often using trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways. The exact mechanism may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3a,6a-Dimethyl-3,6-diphenylperhydropentalene-1,4-dicarbonitrile: Lacks the trimethylsilyloxy groups.
3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]cyclopentane-1,4-dicarbonitrile: Similar structure but with a cyclopentane core.
Uniqueness
The presence of trimethylsilyloxy groups in 3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
256413-08-8 |
|---|---|
Molekularformel |
C30H40N2O2Si2 |
Molekulargewicht |
516.8 g/mol |
IUPAC-Name |
3a,6a-dimethyl-3,6-diphenyl-1,4-bis(trimethylsilyloxy)-2,3,5,6-tetrahydropentalene-1,4-dicarbonitrile |
InChI |
InChI=1S/C30H40N2O2Si2/c1-27-25(23-15-11-9-12-16-23)19-30(22-32,34-36(6,7)8)28(27,2)26(24-17-13-10-14-18-24)20-29(27,21-31)33-35(3,4)5/h9-18,25-26H,19-20H2,1-8H3 |
InChI-Schlüssel |
LRHBAWMZMYGFDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C(CC(C1(C(CC2(C#N)O[Si](C)(C)C)C3=CC=CC=C3)C)(C#N)O[Si](C)(C)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-](/img/structure/B13990733.png)
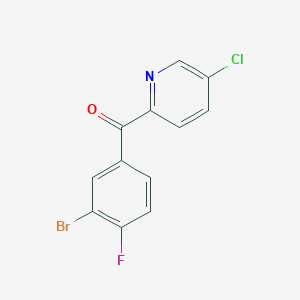
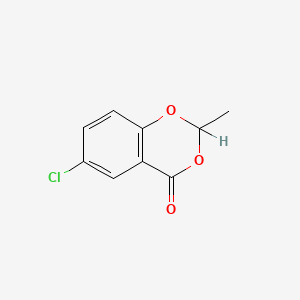

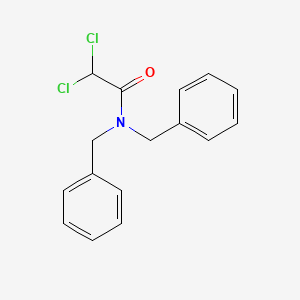
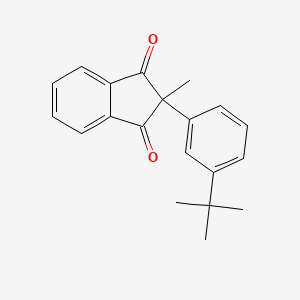
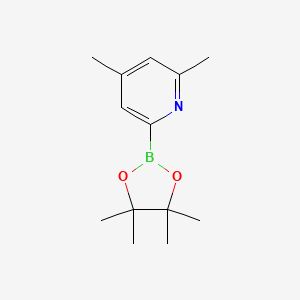
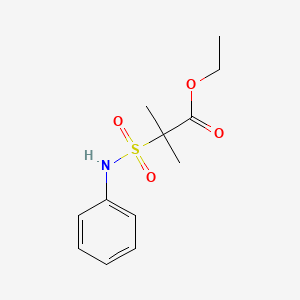
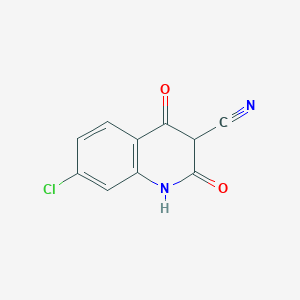
![Ethanol,2-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B13990779.png)
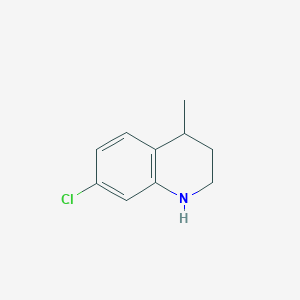
![1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-difluorophenyl)-1,2-oxazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate](/img/structure/B13990786.png)
![2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine](/img/structure/B13990789.png)
